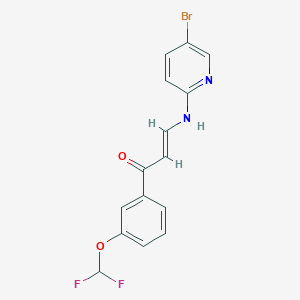

3-((5-Bromopyridin-2-yl)amino)-1-(3-(difluoromethoxy)phenyl)prop-2-en-1-one

Description

3-((5-Bromopyridin-2-yl)amino)-1-(3-(difluoromethoxy)phenyl)prop-2-en-1-one is a chalcone derivative characterized by a prop-2-en-1-one backbone substituted with a 5-bromopyridin-2-yl amino group and a 3-(difluoromethoxy)phenyl moiety. Its molecular formula is C₁₅H₁₀BrF₂N₂O₂, with a molecular weight of 377.16 g/mol. Chalcones are α,β-unsaturated ketones known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The amino linker may enhance solubility and enable hydrogen bonding, critical for target interactions.

Properties

Molecular Formula |

C15H11BrF2N2O2 |

|---|---|

Molecular Weight |

369.16 g/mol |

IUPAC Name |

(E)-3-[(5-bromopyridin-2-yl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C15H11BrF2N2O2/c16-11-4-5-14(20-9-11)19-7-6-13(21)10-2-1-3-12(8-10)22-15(17)18/h1-9,15H,(H,19,20)/b7-6+ |

InChI Key |

YDNRGNVYUUDZGB-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)OC(F)F)C(=O)/C=C/NC2=NC=C(C=C2)Br |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)C(=O)C=CNC2=NC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[(5-BROMO-2-PYRIDYL)AMINO]-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves the following steps:

Formation of the Pyridine Derivative: The starting material, 5-bromo-2-aminopyridine, is synthesized through bromination of 2-aminopyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Formation of the Propenone Linkage: The intermediate is then reacted with 3-(difluoromethoxy)benzaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a solvent like ethanol to form the final product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[(5-BROMO-2-PYRIDYL)AMINO]-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the propenone linkage to a saturated ketone.

Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (E)-3-[(5-BROMO-2-PYRIDYL)AMINO]-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it valuable for creating high-performance materials.

Mechanism of Action

The mechanism of action of (E)-3-[(5-BROMO-2-PYRIDYL)AMINO]-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The brominated pyridine ring and the difluoromethoxy group play crucial roles in binding to proteins and enzymes. This binding can inhibit or activate certain biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The bromopyridine moiety in the target compound and B3 () likely enhances anticancer activity due to bromine's electronegativity and steric bulk, which may improve target binding. B3 shows potent activity (IC₅₀ ~3 μM) against HeLa and MCF-7 cells, suggesting that electron-withdrawing groups (Br, CF₃) on the A-ring correlate with cytotoxicity . In contrast, dimethylamino-substituted chalcones () exhibit monoamine oxidase (MAO) inhibition, highlighting how electron-donating groups (NMe₂) favor interactions with neurological targets .

Impact of Difluoromethoxy vs. Methoxy Groups: The 3-(difluoromethoxy)phenyl group in the target compound increases lipophilicity compared to B3's 2,4,6-trimethoxyphenyl group.

Crystallographic and Conformational Differences :

- Chalcones with fluorophenyl groups () exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing planarity and π-π stacking. The target compound's difluoromethoxy group may induce similar torsional effects, altering crystal packing and solubility .

Hydrogen Bonding and Intermolecular Interactions

- Nitro- and dimethylamino-substituted chalcones () form 2D planes via C–H⋯O hydrogen bonds. The target compound's amino group could participate in N–H⋯O interactions, while the difluoromethoxy group may engage in weak C–F⋯H bonds, affecting crystallization and stability .

- Coordination compounds with pyridinyl chalcones () demonstrate metal-binding capabilities via amino and carbonyl groups. The target compound's amino-pyridine moiety may similarly act as a chelating site for transition metals .

Structure-Activity Relationship (SAR) Trends

- Electron-Withdrawing Groups (EWGs) : Bromine (Br) and trifluoromethoxy (OCF₃) groups enhance anticancer activity by stabilizing the α,β-unsaturated ketone system and improving electrophilicity for nucleophilic attack in cancer cells .

- Electron-Donating Groups (EDGs): Dimethylamino (NMe₂) groups increase electron density, favoring MAO inhibition and antioxidant properties .

- Halogen Effects : Bromine's larger atomic radius compared to fluorine may improve binding affinity in hydrophobic pockets, as seen in B3's superior activity over fluorinated analogs .

Biological Activity

The compound 3-((5-Bromopyridin-2-yl)amino)-1-(3-(difluoromethoxy)phenyl)prop-2-en-1-one is a synthetic organic molecule that has gained attention in various fields due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

Structural Overview

The compound is characterized by:

- A brominated pyridine ring .

- A difluoromethoxy-substituted phenyl group .

- A propenone linkage .

This structure contributes to its biological activity, particularly in interactions with specific proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The brominated pyridine and difluoromethoxy groups are crucial for binding to specific proteins, which can lead to the inhibition or activation of biological pathways. These interactions suggest potential roles in drug development, particularly in targeting diseases where such pathways are disrupted.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines by inducing apoptosis or cell cycle arrest. The mechanism likely involves interference with signaling pathways critical for cell proliferation.

- Anti-inflammatory Effects : Similar compounds with related structures have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The potential of this compound as a COX inhibitor is an area for further investigation.

- Antimicrobial Properties : The presence of the brominated pyridine moiety may enhance the compound's ability to disrupt microbial membranes or interfere with microbial metabolism, suggesting possible applications in antimicrobial therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 3-((5-Bromopyridin-2-yl)amino)-1-(3-(difluoromethoxy)phenyl)prop-2-en-1-one:

- Anticancer Activity : A study demonstrated that pyridine derivatives could inhibit cancer cell growth through apoptosis induction. For instance, derivatives similar to this compound showed IC50 values ranging from 10 to 30 µM against various cancer cell lines .

-

Anti-inflammatory Activity : Research on related compounds indicated significant inhibition of COX enzymes. For example, IC50 values for COX-1 and COX-2 inhibition were reported as follows:

These findings suggest that similar structures may provide a basis for understanding the anti-inflammatory potential of our compound .

Compound IC50 (COX-1) IC50 (COX-2) Compound A 19.45 µM 42.1 µM Compound B 26.04 µM 31.4 µM Compound C 28.39 µM 23.8 µM - Antimicrobial Studies : In vitro studies have shown that related pyridine derivatives possess antimicrobial activity against various pathogens, indicating a promising avenue for further exploration regarding this compound's efficacy .

Comparison with Similar Compounds

To understand the uniqueness of 3-((5-Bromopyridin-2-yl)amino)-1-(3-(difluoromethoxy)phenyl)prop-2-en-1-one, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-methylpyridine | Lacks difluoromethoxy group | Moderate antimicrobial activity |

| 6-Bromopyridine-3-carboxylic acid | Contains carboxylic acid instead of propenone | Anti-inflammatory effects |

| 3-(Difluoromethoxy)-pyridine | Similar difluoromethoxy group | Limited anticancer activity |

The unique combination of functional groups in our target compound may confer distinct biological properties not observed in these other compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.